4-Hydroxy Atorvastatin Lactone
CAS No.: 265989-49-9
Cat. No.: VC0196539
Molecular Formula: C33H28FN2O5D5
Molecular Weight: 561.67
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 265989-49-9 |
---|---|
Molecular Formula | C33H28FN2O5D5 |
Molecular Weight | 561.67 |
IUPAC Name | 5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N-(4-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide |
Standard InChI | InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-27-18-26(38)19-28(39)41-27/h3-15,20,26-27,37-38H,16-19H2,1-2H3,(H,35,40)/t26-,27-/m1/s1 |
SMILES | CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)O |
Appearance | White to Yellow Solid |
Melting Point | >125°C |
Chemical Classification and Properties
Structure and Relationship to Atorvastatin
4-Hydroxy atorvastatin lactone is one of the primary biotransformation products of atorvastatin, a synthetic inhibitor of HMG-CoA reductase that is marketed for the treatment of high serum cholesterol. The compound represents one of the six analytes (including both acid and lactone forms of atorvastatin, 2-hydroxyatorvastatin, and 4-hydroxyatorvastatin) that can be detected in human serum following atorvastatin administration . The hydroxylation at the para position creates a metabolite that retains pharmacological activity while demonstrating altered molecular characteristics that influence its interaction with biological systems. This metabolite exists in a dynamic equilibrium between its acid and lactone forms, with the lactone form being more lipophilic than the acid form, potentially affecting cellular entry and distribution .
Stability Characteristics
Under optimized sample processing conditions, the degree of hydrolysis of the lactone compounds or lactonization of the acid compounds can be maintained at less than 5%, allowing for accurate quantification and study of these distinct molecular entities .
Metabolism and Pharmacokinetics
Metabolic Pathways
4-Hydroxy atorvastatin is formed through the hydroxylation of atorvastatin, representing one of the primary metabolic pathways of the parent drug. The metabolism of atorvastatin is extensive, with the formation of both ortho-hydroxy and para-hydroxy derivatives that contribute to the drug's therapeutic effect . The lactone form can interconvert with the acid form under physiological conditions, with the equilibrium affected by factors such as pH and temperature. In hepatocytes, substantial conversion of atorvastatin lactone to its acid form occurs, as evidenced by the increased expression of HMGCR (HMG-CoA reductase) in cells treated with the lactone form, despite it being pharmacologically inactive in its lactone state .
Analytical Detection
The quantitation of both acid and lactone forms of 4-hydroxy atorvastatin in human serum can be achieved through high-performance liquid chromatography with electrospray tandem mass spectrometry. The validated method allows for detection at concentrations as low as 0.5 ng/mL, which represents the lower limit of quantitation . The analytical procedure typically involves acidification of samples with sodium acetate buffer (pH 5.0) followed by extraction with methyl tert-butyl ether. Detection is performed using positive ion electrospray tandem mass spectrometry with selected reaction monitoring channels .
Pharmacological Effects
Interaction with Drug-Metabolizing Systems
4-Hydroxy atorvastatin lactone plays a significant role in the modulation of drug-metabolizing enzymes, primarily through its interaction with nuclear receptors. Research has established that atorvastatin and its metabolites, including 4-hydroxy atorvastatin, are ligands of the pregnane X receptor (PXR), a key xenosensor responsible for the adaptive response to xenobiotics by inducing the expression of drug-metabolizing enzymes and transporters .
Differential Effects on Gene Induction
One of the most notable characteristics of 4-hydroxy atorvastatin (para-hydroxy atorvastatin) is its differential effect on the induction of drug-metabolizing enzymes compared to other atorvastatin metabolites. Studies in primary human hepatocytes have demonstrated that while atorvastatin, atorvastatin lactone, and ortho-hydroxy atorvastatin all induce CYP3A4 expression to a similar extent (median fold increases of 6.5, 7.1, and 7.9, respectively), para-hydroxy atorvastatin shows significantly reduced induction capacity (median fold increase of only 2.5) .
The comparative induction of CYP3A4 mRNA expression by various atorvastatin metabolites is presented in Table 1.
Table 1: Comparative Induction of CYP3A4 mRNA Expression in Primary Human Hepatocytes
Compound | Median Fold Increase | Range |
---|---|---|
Rifampin (reference) | 8.6 | 4.7-16.3 |
Atorvastatin | 6.5 | 3.1-12.7 |
Atorvastatin lactone | 7.1 | 3.9-12.3 |
Ortho-hydroxy atorvastatin | 7.9 | 1.8-12.7 |
Para-hydroxy atorvastatin (4-hydroxy) | 2.5 | 0.4-4.4 |
Pravastatin (negative control) | No induction | - |
This differential induction pattern extends to the protein level as well. CYP3A4 and CYP2B6 proteins are induced by ortho-hydroxy atorvastatin to a similar extent as by rifampin, while induction by para-hydroxy atorvastatin is significantly reduced by approximately 40% compared to the ortho-hydroxy metabolite .
Molecular Mechanisms of Action
PXR Activation
The molecular mechanism behind the differential induction capacity of 4-hydroxy atorvastatin appears to involve its interaction with nuclear receptor co-regulators. While all atorvastatin metabolites induce the assembly of PXR and activate CYP3A4 promoter activity, they demonstrate varying potencies. The 4-hydroxy (para-hydroxy) metabolite exhibits significantly reduced PXR-dependent transactivation of the CYP3A4 enhancer/promoter compared to the lactone and ortho-hydroxy forms .
Co-regulator Interaction
Research has revealed a key distinction in how 4-hydroxy atorvastatin interacts with nuclear receptor co-regulators. While no significant differences in co-activator recruitment were observed among the various atorvastatin metabolites, para-hydroxy atorvastatin demonstrated only 50% release of co-repressors . This impaired release of co-repressors provides a molecular explanation for the reduced induction capacity of 4-hydroxy atorvastatin.
Clinical Significance
Therapeutic Implications
The distinct properties of 4-hydroxy atorvastatin lactone suggest potential therapeutic advantages. As an active metabolite that is no longer subject to metabolism by CYP3A4 itself, the clinical use of 4-hydroxy atorvastatin could potentially help avoid serious drug interactions that occur with the parent compound . Additionally, the metabolite maintains pharmacological activity in terms of HMG-CoA reductase inhibition, as evidenced by its ability to induce compensatory HMGCR expression similar to the parent compound .
Analytical Considerations
Stability Challenges
The stability challenges associated with 4-hydroxy atorvastatin lactone necessitate careful consideration during analysis and handling. As previously noted, the lactone form rapidly hydrolyzes to the acid form at room temperature. To ensure accurate quantification and characterization, samples should be maintained at 4°C or at a pH that minimizes conversion . The development of sophisticated analytical methods has enabled the simultaneous quantitation of both acid and lactone forms of atorvastatin and its metabolites, with excellent precision and accuracy (intra-day and inter-day coefficient of variation within 15%) .
Sample Processing Parameters
The stability characteristics of 4-hydroxy atorvastatin lactone have important implications for sample processing in both research and clinical settings. Table 2 summarizes the key parameters that influence the stability of this compound during sample handling and analysis.
Table 2: Key Parameters Affecting 4-Hydroxy Atorvastatin Lactone Stability
Parameter | Optimal Condition | Effect |
---|---|---|
Temperature | 4°C | Minimizes hydrolysis |
pH | ≈ 6.0 | Stabilizes lactone form |
Storage Duration | Minimized | Conversion nearly complete after 24h at room temperature |
Extraction Solvent | Methyl tert-butyl ether | Enables efficient extraction with minimal conversion |
Detection Method | Electrospray tandem mass spectrometry | Provides sensitive and specific quantitation |
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